5-[(4-Cyclohexylpiperazin-1-yl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(4-Cyclohexylpiperazin-1-yl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 5-[(4-Cyclohexylpiperazin-1-yl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzohydrazide with cyclohexylpiperazine in the presence of a suitable dehydrating agent to form the desired oxadiazole ring . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the product.
Chemical Reactions Analysis
5-[(4-Cyclohexylpiperazin-1-yl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxadiazole derivatives with altered functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promise in studies related to antimicrobial and antifungal activities.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-[(4-Cyclohexylpiperazin-1-yl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
When compared to other similar compounds, 5-[(4-Cyclohexylpiperazin-1-yl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole stands out due to its unique structural features and biological activities. Similar compounds include:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
5-[(4-cyclohexylpiperazin-1-yl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-25-18-9-7-16(8-10-18)20-21-19(26-22-20)15-23-11-13-24(14-12-23)17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIOOQOOJVVKSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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